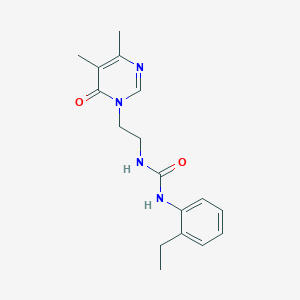

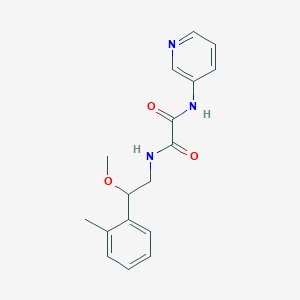

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and heterocyclic compounds, including furan, thiophene, and a propanamide group. It also contains a methylsulfonyl group attached to a phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Aplicaciones Científicas De Investigación

Regiocontrolled Synthesis and Organic Reactions

The compound's structural moieties, such as furan and thiophene, are involved in regiocontrolled synthesis processes. For example, photooxygenation of 2-thiophenyl-substituted furans can lead to the synthesis of γ-hydroxybutenolides, with the carbonyl group holding the position of the thiophenyl moiety in reacting furans. This process is indicative of the compound's potential in facilitating regiocontrolled and quantitative synthesis in organic chemistry, contributing to the development of novel organic compounds with specific configurations (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Drug Metabolism

The structural features of the compound, particularly the presence of a methylsulfonyl group, resemble those in compounds studied for drug metabolism. Biocatalysis has been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the role of microbial-based surrogate systems in producing significant quantities of metabolites for structural characterization and further clinical investigations (Zmijewski et al., 2006).

Antioxidant and Anticancer Activities

Compounds with similar structural motifs have been investigated for their antioxidant and anticancer activities. Novel derivatives bearing semicarbazide, thiosemicarbazide, and thiophenyltriazole moieties have shown significant antioxidant activity, with some compounds displaying anticancer potential against human glioblastoma and triple-negative breast cancer cell lines. This suggests potential research applications of the compound for therapeutic purposes (Tumosienė et al., 2020).

Materials Science and Dye-Sensitized Solar Cells

The furan and thiophene moieties present in the compound have been utilized in the synthesis of materials for dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker have demonstrated improved solar energy-to-electricity conversion efficiency, indicating the compound's relevance in the development of high-performance materials for renewable energy technologies (Kim et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-27-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVKTDNKRFVPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)

![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)

![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)